molecular formula C15H21NO2 B335587 N-cycloheptyl-3-methoxybenzamide

N-cycloheptyl-3-methoxybenzamide

Cat. No.: B335587
M. Wt: 247.33 g/mol
InChI Key: ATUISFSUUWWJFX-UHFFFAOYSA-N
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Description

N-cycloheptyl-3-methoxybenzamide is a chemical compound of interest in medicinal chemistry and antibacterial research. It belongs to the class of 3-alkoxybenzamides, which are known to inhibit bacterial cell division by targeting the essential filamenting temperature-sensitive mutant Z (FtsZ) protein, a promising mechanism for developing novel antibiotics against Gram-positive bacteria like Staphylococcus aureus . Researchers value this compound and its analogs for their potential as FtsZ-targeting antibacterial agents, which can lead to the formation of elongated bacterial cells and eventual cell death by disrupting the formation of the division septum . The structural core of 3-methoxybenzamide offers good ligand efficiency and cell penetration, making it a versatile scaffold for further chemical optimization and structure-activity relationship (SAR) studies . Beyond antimicrobial applications, benzamide derivatives are frequently investigated for a wide range of other biological activities, including potential antiviral, anti-inflammatory, and anti-cancer properties . This product is provided for research purposes such as biological screening, hit-to-lead optimization, and mechanistic studies. It is intended for use by qualified laboratory professionals only. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for personal use.

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

N-cycloheptyl-3-methoxybenzamide

InChI

InChI=1S/C15H21NO2/c1-18-14-10-6-7-12(11-14)15(17)16-13-8-4-2-3-5-9-13/h6-7,10-11,13H,2-5,8-9H2,1H3,(H,16,17)

InChI Key

ATUISFSUUWWJFX-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NC2CCCCCC2

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2CCCCCC2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

N-cycloheptyl-3-methoxybenzamide has been identified as a promising candidate for pharmaceutical development due to its biological activity. Key applications include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which is crucial for developing therapeutics targeting various diseases. Its mechanism typically involves binding to the active sites of target proteins, thereby modulating their activity.
  • Protein-Ligand Interactions : Studies indicate that this compound can effectively interact with proteins, making it a valuable tool in understanding protein dynamics and function .
  • Neurological Disorders : The compound is being explored as an intermediate in synthesizing pharmaceuticals aimed at treating neurological conditions, leveraging its ability to interact with neurotransmitter systems.

Chemical Research

In the realm of chemical research, this compound serves as:

  • Building Block : It is utilized as a building block in organic synthesis, facilitating the development of more complex molecules with desired biological activities. This includes its role in synthesizing derivatives that may enhance therapeutic efficacy or modify pharmacokinetic properties.
  • Structure-Activity Relationship Studies : The compound's structural features allow researchers to conduct structure-activity relationship (SAR) studies, which are essential for optimizing drug candidates by correlating chemical modifications with biological activity .

Industrial Applications

Beyond medicinal uses, this compound has applications in industrial settings:

  • Specialty Chemicals Development : The compound contributes to the formulation of specialty chemicals that possess unique properties beneficial for various applications across industries.

Case Studies and Research Findings

Research findings have highlighted various aspects of this compound's functionality:

  • Biological Activity Assessment : A study focusing on enzyme inhibition demonstrated that this compound could effectively bind to specific targets, altering their enzymatic functions. This binding was characterized through crystallography techniques, revealing insights into the molecular interactions at play .
  • Fragment-Based Drug Discovery : In drug discovery contexts, fragment-based approaches have utilized derivatives of this compound to explore new therapeutic avenues by modifying its structure and assessing resultant biological activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

Compound Substituents (Amide Nitrogen/Benzene Ring) Molecular Weight (g/mol) Key Physical Traits
N-cycloheptyl-3-methoxybenzamide Cycloheptyl / 3-methoxy ~247.34 (estimated) High lipophilicity, steric hindrance
N-(2-Ethylhexyl)benzamide () 2-Ethylhexyl / None 233.35 Moderate lipophilicity
3-Methoxybenzamide () None / 3-methoxy 151.16 High polarity, water solubility
N-(4-Hydroxy-3-methoxybenzyl)benzamide () Benzyl (4-hydroxy-3-methoxy) / None 271.29 (estimated) Hydrogen bonding capacity

Key Observations :

  • The cycloheptyl group in the target compound increases molecular weight and lipophilicity compared to simpler analogs like 3-methoxybenzamide. This may enhance membrane permeability but reduce aqueous solubility .

Reactivity and Functional Group Influence

Role of Directing Groups
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () contains an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization. In contrast, this compound lacks such directing groups, which may limit its utility in catalytic reactions but enhance stability under harsh conditions .
  • 3-Hydroxy-4-methoxy-N,N-dimethylbenzamide () features dimethylamide and hydroxyl groups, facilitating nucleophilic reactivity. The cycloheptyl substituent in the target compound likely reduces nucleophilicity due to steric shielding .

Preparation Methods

Reaction Mechanism and Optimization

  • Activation of Carboxylic Acid : The carboxylic acid group of 3-methoxybenzoic acid reacts with DIC to form an O-acylisourea intermediate, which is stabilized by HOBt to prevent side reactions.

  • Nucleophilic Attack : Cycloheptylamine attacks the activated carbonyl, leading to amide bond formation and releasing N,N′-diisopropylurea as a byproduct.

  • Workup : The crude product is purified via silica gel chromatography using gradients of petroleum ether and ethyl acetate.

Key Data:

ParameterValue/Condition
SolventDichloromethane (DCM)
Coupling AgentDIC (1.5 equiv)
ActivatorHOBt (1.5 equiv)
Reaction Time12–18 hours
Yield68–75%

Advantages : High atom economy and compatibility with sensitive functional groups.
Limitations : Requires stoichiometric amounts of coupling agents, increasing cost and waste.

Schotten-Baumann Reaction with Acyl Chloride

The Schotten-Baumann method involves converting 3-methoxybenzoic acid to its acyl chloride derivative, followed by reaction with cycloheptylamine under basic conditions.

Synthetic Protocol

  • Acyl Chloride Formation : 3-Methoxybenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in anhydrous DCM, yielding 3-methoxybenzoyl chloride.

  • Amidation : The acyl chloride is added dropwise to a solution of cycloheptylamine and sodium hydroxide (NaOH) in water and dichloromethane, maintaining a pH > 10 to ensure deprotonation of the amine.

Key Data:

ParameterValue/Condition
Acyl Chloride AgentSOCl₂ (2.0 equiv)
BaseNaOH (2.5 equiv)
Reaction Temperature0°C → room temperature
Yield60–65%

Advantages : Rapid reaction kinetics and scalability.
Limitations : Handling corrosive acyl chlorides and stringent pH control are required.

Iron-Catalyzed Oxidative Amidation

A green chemistry approach utilizes iron(III) sulfate hydrate (Fe₂(SO₄)₃·5H₂O) and sodium dodecyl sulfate (SDS) to catalyze the direct coupling of 3-methoxybenzoic acid and cycloheptylamine.

Reaction Design

  • Catalyst System : Fe₂(SO₄)₃·5H₂O (2.5 mol%) and SDS (15 mol%) in water.

  • Oxidative Coupling : The reaction proceeds via a radical mechanism, where Fe³⁺ oxidizes the amine to generate reactive intermediates that couple with the carboxylic acid.

Key Data:

ParameterValue/Condition
SolventWater
Temperature70°C
Reaction Time4–6 hours
Yield72–78%

Advantages : Environmentally benign, uses water as solvent, and avoids coupling agents.
Limitations : Moderate yields compared to carbodiimide methods.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the amidation process by enhancing molecular collisions. This method is particularly effective for sterically hindered substrates like cycloheptylamine.

Procedure Highlights

  • Reagents : 3-Methoxybenzoic acid, cycloheptylamine, and N,N′-carbonyldiimidazole (CDI) as an activating agent.

  • Conditions : Microwave irradiation at 120°C for 20–30 minutes in dimethylformamide (DMF).

Key Data:

ParameterValue/Condition
ActivatorCDI (1.2 equiv)
Microwave Power300 W
Yield80–85%

Advantages : Dramatically reduced reaction time (minutes vs. hours).
Limitations : Specialized equipment required and limited scalability.

Enzymatic Catalysis with Lipases

Lipases such as Candida antarctica lipase B (CAL-B) catalyze the amidation of carboxylic acids and amines in non-aqueous media.

Biocatalytic Approach

  • Substrate Preparation : 3-Methoxybenzoic acid and cycloheptylamine dissolved in tert-butanol.

  • Enzymatic Reaction : CAL-B (10 wt%) is added, and the mixture is stirred at 50°C for 48 hours.

Key Data:

ParameterValue/Condition
Solventtert-Butanol
Enzyme Loading10 wt%
Yield55–60%

Advantages : High enantioselectivity and mild conditions.
Limitations : Long reaction times and moderate yields.

Comparative Analysis of Methods

MethodYield (%)CostScalabilityGreen Metrics
Direct Amidation68–75HighModerateLow
Schotten-Baumann60–65LowHighModerate
Iron Catalysis72–78ModerateHighHigh
Microwave80–85HighLowModerate
Enzymatic55–60HighLowHigh

Key Findings :

  • The iron-catalyzed method strikes the best balance between yield, cost, and environmental impact.

  • Microwave synthesis offers the highest yields but is impractical for industrial-scale production.

  • Enzymatic routes remain niche due to cost and time constraints but hold promise for chiral applications.

Q & A

Q. What are the established synthetic routes for N-cycloheptyl-3-methoxybenzamide, and how are reaction conditions optimized?

Methodological Answer:

  • Core Synthesis : The compound is typically synthesized via amide coupling between 3-methoxybenzoic acid derivatives and cycloheptylamine. A coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used, often with 4-dimethylaminopyridine (DMAP) as a catalyst .
  • Optimization : Reaction temperature (typically 0–25°C), solvent choice (e.g., dichloromethane or DMF), and stoichiometric ratios are critical. For example, excess amine may improve yield by driving the reaction to completion .
  • Purification : Column chromatography or recrystallization is employed, with purity confirmed via HPLC or TLC .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., methoxy protons at ~3.8 ppm, cycloheptyl CH₂ groups at 1.4–1.8 ppm) .
    • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₂₁NO₂ at 248.1651 Da) .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and melting point analysis ensure batch consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Methodological Answer:

  • Data Refinement : Use programs like SHELXL for crystal structure refinement. For example, highlights its application in resolving polymorphic ambiguities by optimizing parameters like thermal displacement and occupancy .
  • Validation Tools : Cross-check with the Cambridge Structural Database (CSD) and apply R-factor metrics (<5% preferred). Discrepancies in bond angles/lengths may indicate disorder, requiring re-evaluation of diffraction data .
  • Case Study : In a related benzamide, two polymorphs (orthorhombic Pna2₁ and triclinic P-1) were distinguished via hydrogen-bonding network analysis and density functional theory (DFT) .

Q. What experimental strategies can elucidate the compound’s polymorphic behavior and stability?

Methodological Answer:

  • Polymorph Screening : Conduct solvent-mediated crystallization trials (e.g., ethanol, acetone) under varying temperatures. identified distinct polymorphs via slow evaporation vs. rapid cooling .

  • Stability Analysis :

    • Thermal Studies : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) compare melting points and phase transitions.
    • Molecular Dynamics (MD) : Enhanced sampling methods (e.g., metadynamics) simulate conformational changes between polymorphs at room temperature .
  • Table : Key Polymorph Properties

    PropertyPolymorph A (Pna2₁)Polymorph B (P-1)
    Density (g/cm³)1.321.28
    Melting Point (°C)168–170162–164
    H-Bond Dimensionality3D network2D layers
    Data derived from .

Q. How can researchers address discrepancies in biological activity data across studies?

Methodological Answer:

  • Standardized Assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability. For example, inconsistent MIC values may arise from differences in bacterial strains or culture media .
  • Mechanistic Studies : Combine in vitro assays (e.g., enzyme inhibition) with molecular docking to verify target engagement. A benzamide analog showed conflicting anticancer activity until ROS generation assays clarified its mode of action .
  • Data Reproduibility : Report solvent (e.g., DMSO concentration) and cell line specifics (e.g., HeLa vs. MCF-7) to enable cross-study comparisons .

Methodological Resources

  • Crystallography : SHELXL for refinement , Mercury for visualization.
  • Spectroscopy : Bruker TopSpin for NMR, Agilent MassHunter for HRMS.
  • Biological Assays : PubChem BioAssay (AID 743255) for protocol templates .

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